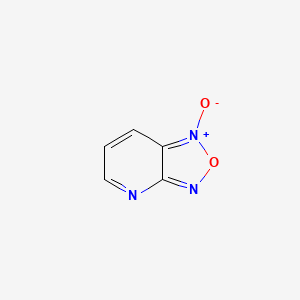
1lambda(5)-(1,2,5)Oxadiazolo(4,3-b)pyridin-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1lambda(5)-(1,2,5)Oxadiazolo(4,3-b)pyridin-1-ol is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by a fused ring system containing both nitrogen and oxygen atoms, which imparts unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1lambda(5)-(1,2,5)Oxadiazolo(4,3-b)pyridin-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a nitrile oxide, which can be generated in situ from a hydroxylamine and a chlorinated compound. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require the presence of a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.
化学反应分析
Types of Reactions
1lambda(5)-(1,2,5)Oxadiazolo(4,3-b)pyridin-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized derivatives, depending on the substituents introduced.
科学研究应用
1lambda(5)-(1,2,5)Oxadiazolo(4,3-b)pyridin-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic and structural properties.
作用机制
The mechanism of action of 1lambda(5)-(1,2,5)Oxadiazolo(4,3-b)pyridin-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets involved.
相似化合物的比较
1lambda(5)-(1,2,5)Oxadiazolo(4,3-b)pyridin-1-ol can be compared with other similar compounds, such as:
1lambda(5)-(1,2,5)Oxadiazolo(4,3-b)pyridine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1lambda(5)-(1,2,5)Oxadiazolo(4,3-b)benzene:
1lambda(5)-(1,2,5)Oxadiazolo(4,3-b)thiazole: Contains a sulfur atom in place of one of the nitrogen atoms, which can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical and biological properties.
属性
CAS 编号 |
27808-52-2 |
|---|---|
分子式 |
C5H3N3O2 |
分子量 |
137.10 g/mol |
IUPAC 名称 |
1-oxido-[1,2,5]oxadiazolo[3,4-b]pyridin-1-ium |
InChI |
InChI=1S/C5H3N3O2/c9-8-4-2-1-3-6-5(4)7-10-8/h1-3H |
InChI 键 |
WNDRODGYCYTLBX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=[N+](ON=C2N=C1)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















